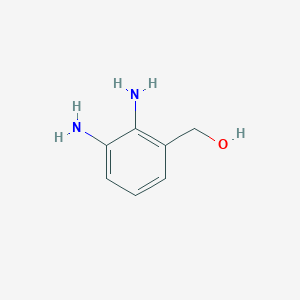

(2,3-Diaminophenyl)methanol

Cat. No. B1585639

Key on ui cas rn:

273749-25-0

M. Wt: 138.17 g/mol

InChI Key: FYUDUZRLZITSTF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06376664B1

Procedure details

A procedure for preparing a BBZ ligand and its related metal complex is shown in FIG. 2. The precursor, 4-hydroxymethyl-2,1,3-benzothiadiazole 1,56 was reduced with Raney nickel to yield 2,3-diaminobenzyl alcohol 2. Using the copper acetate coupling conditions,55 the phenylbenzimidazole backbone was formed from reaction of the 2,3-diaminobenzyl alcohol 2 with 2-nitrophenyl-1-carboxaldehyde in 82% yield. The benzyl alcohol group of 3 was oxidized to the corresponding aldehyde by manganese dioxide and then protected as the acetal 5. With both the aldehyde protected as the acetal and the amine protected as the nitro group, substitution at the benzimidazole nitrogen position can be achieved fairly easily. For example, a methyl group can be added by treatment of 5 with methyl iodide in the presence of sodium hydride. Other substituents have also been added via similar procedures, providing for a wide range of bis-benzimidazole derivatives. Reduction of the nitro group of 6 with hydrogen, catalyzed by Pd on carbon, followed by the addition of perchloric acid, unmasked both the amine and carboxaldehyde functionalities. Dimerization and cyclization of the resulting precursor gave the desired Me2BBZ ligand.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]1[C:11]2[C:7](=[N:8]S[N:10]=2)[CH:6]=[CH:5][CH:4]=1>[Ni]>[NH2:10][C:11]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:2][OH:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC=CC2=NSN=C21

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A procedure for preparing a BBZ ligand and its related metal complex

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(CO)C=CC=C1N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |